molecular formula C18H15N3O5 B2710282 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922557-20-8

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2710282
CAS No.: 922557-20-8
M. Wt: 353.334
InChI Key: VUAVKARWKHNSHB-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole ring through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, often using strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with cellular targets such as DNA and proteins. The benzo[d][1,3]dioxole moiety can intercalate into DNA, disrupting its function and leading to cell death. The oxadiazole ring can interact with enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-5-3-12(4-6-13)17-20-21-18(26-17)19-16(22)9-11-2-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAVKARWKHNSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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